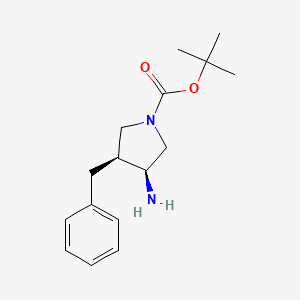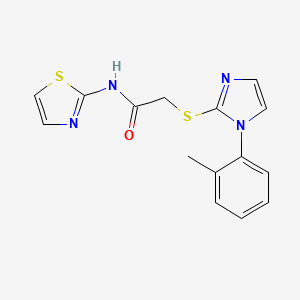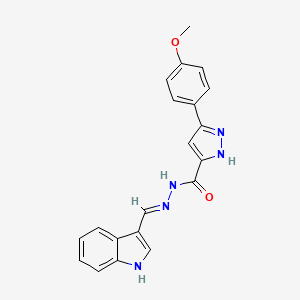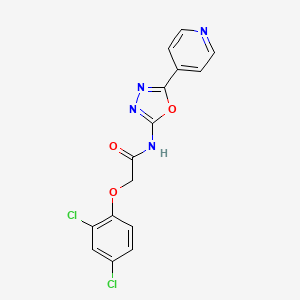
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves the following steps:
Formation of 1,3,4-thiadiazole ring: : This is achieved by cyclizing a thiosemicarbazide precursor with an appropriate aldehyde or ketone.
Introduction of the ureido group: : A reaction with an isocyanate, such as cyclohexyl isocyanate, yields the ureido-substituted thiadiazole.
Attachment of the nitrophenyl acetamide moiety: : This step involves a nucleophilic substitution reaction where a suitable acetamide derivative, such as N-(3-nitrophenyl)acetamide, is introduced.
Industrial Production Methods
For industrial-scale production, process optimization is critical to improve yield and minimize costs. Techniques like continuous flow synthesis and green chemistry principles may be applied to scale up these reactions efficiently while reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction of the nitro group can yield corresponding aniline derivatives.
Substitution: : The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution Reagents: : Halogenating agents, nucleophilic amines or alcohols.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Aniline derivatives.
Substitution Products: : Various substituted thiadiazole derivatives.
Scientific Research Applications
This compound has shown promise in multiple scientific research areas:
Chemistry: : As a building block for the synthesis of other complex molecules.
Biology: : Potential biological activities due to its unique structure.
Medicine: : Investigation as a candidate for drug development, particularly for its potential antimicrobial, anti-inflammatory, or anticancer activities.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action for 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide largely depends on its interaction with biological targets:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways: : May involve inhibition of specific enzymes or modulation of receptor activities, leading to varied biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: : Sharing the thiadiazole core, these compounds often exhibit diverse biological activities.
Ureido-substituted compounds: : Known for their applications in medicinal chemistry.
Nitrophenyl acetamides: : Utilized in drug development and chemical synthesis.
Uniqueness
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which bestows it with distinct chemical and biological properties.
That’s a deep dive into this fascinating compound! Is there anything specific about it you’d like to know more about?
Properties
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S2/c24-14(18-12-7-4-8-13(9-12)23(26)27)10-28-17-22-21-16(29-17)20-15(25)19-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,18,24)(H2,19,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWLTIVSGBBGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

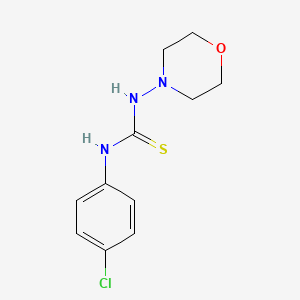

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/new.no-structure.jpg)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)
![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea](/img/structure/B2552952.png)

